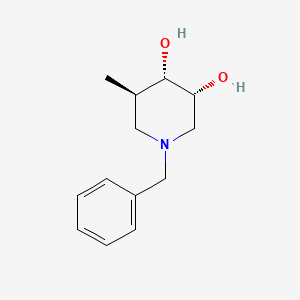
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring with hydroxyl groups at the 3 and 4 positions, a methyl group at the 5 position, and a phenylmethyl group attached to the nitrogen atom. The stereochemistry of the compound is specified by the (3R,4S,5R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of hydroxyl groups at the 3 and 4 positions through hydroxylation reactions. The methyl group is then added at the 5 position using alkylation reactions. Finally, the phenylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them into other functional groups.
Substitution: The phenylmethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and stereochemistry play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5S)-(9CI)
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3S,4R,5R)-(9CI)
Uniqueness
The unique (3R,4S,5R) stereochemistry of 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) distinguishes it from other similar compounds. This specific configuration can result in different biological activities, binding affinities, and chemical reactivity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
779313-82-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3R,4S,5R)-1-benzyl-5-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C13H19NO2/c1-10-7-14(9-12(15)13(10)16)8-11-5-3-2-4-6-11/h2-6,10,12-13,15-16H,7-9H2,1H3/t10-,12-,13+/m1/s1 |
InChI Key |
QDARHTWIIRQYKT-RTXFEEFZSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]([C@H]1O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(C1O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
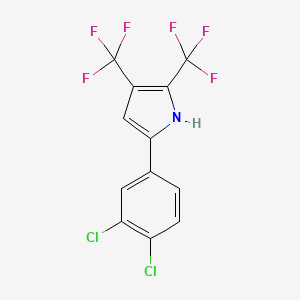

![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)

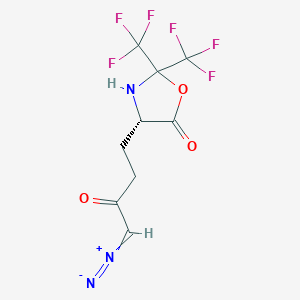
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
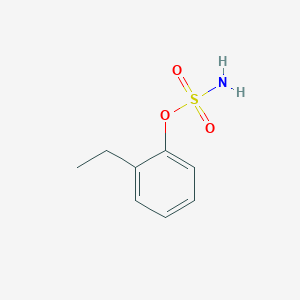
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
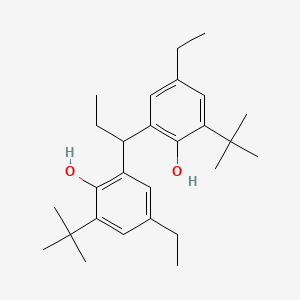
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
